molecular formula C9H14Cl2N2O2 B12305691 2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride

2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride

Cat. No.: B12305691
M. Wt: 253.12 g/mol
InChI Key: PLUDLSKFJNVNDE-UHFFFAOYSA-N
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Description

2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O2 It is a derivative of alanine, where the amino acid is substituted with a 6-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methylpyridine.

    Substitution Reaction: The 6-methylpyridine undergoes a substitution reaction with a suitable halogenating agent to introduce a halogen atom at the 3-position.

    Amination: The halogenated intermediate is then subjected to an amination reaction to introduce the amino group at the 3-position.

    Coupling Reaction: The resulting intermediate is coupled with alanine or its derivative to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated purification systems, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted products.

Scientific Research Applications

2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(pyridin-4-yl)propanoic acid;dihydrochloride: A similar compound with a pyridin-4-yl group instead of a 6-methylpyridin-3-yl group.

    2-amino-3-(1H-indol-3-yl)propanoic acid: Contains an indole ring instead of a pyridine ring.

    2-amino-3-(naphthalen-1-yl)propanoic acid: Features a naphthalene ring instead of a pyridine ring.

Uniqueness

2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride is unique due to the presence of the 6-methylpyridin-3-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C9H14Cl2N2O2

Molecular Weight

253.12 g/mol

IUPAC Name

2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C9H12N2O2.2ClH/c1-6-2-3-7(5-11-6)4-8(10)9(12)13;;/h2-3,5,8H,4,10H2,1H3,(H,12,13);2*1H

InChI Key

PLUDLSKFJNVNDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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